molecular formula C14H8ClNO5 B5751554 4-formylphenyl 4-chloro-3-nitrobenzoate

4-formylphenyl 4-chloro-3-nitrobenzoate

Cat. No. B5751554
M. Wt: 305.67 g/mol
InChI Key: GKYALHZQKDNTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-formylphenyl 4-chloro-3-nitrobenzoate, also known as FNCB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-formylphenyl 4-chloro-3-nitrobenzoate is not fully understood. However, studies have suggested that 4-formylphenyl 4-chloro-3-nitrobenzoate may act by inhibiting the activity of certain enzymes, including proteases and kinases. 4-formylphenyl 4-chloro-3-nitrobenzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-formylphenyl 4-chloro-3-nitrobenzoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-formylphenyl 4-chloro-3-nitrobenzoate can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. 4-formylphenyl 4-chloro-3-nitrobenzoate has also been shown to inhibit the activity of certain enzymes, including cathepsin B and protein kinase C. In addition, 4-formylphenyl 4-chloro-3-nitrobenzoate has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 4-formylphenyl 4-chloro-3-nitrobenzoate is its potential as a building block for the synthesis of various compounds, including biologically active molecules. 4-formylphenyl 4-chloro-3-nitrobenzoate has also been shown to have anticancer activity, making it a potential candidate for the development of new cancer therapies. However, one limitation of 4-formylphenyl 4-chloro-3-nitrobenzoate is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-formylphenyl 4-chloro-3-nitrobenzoate. One area of interest is the development of new synthetic methods for 4-formylphenyl 4-chloro-3-nitrobenzoate and its derivatives. Another area of interest is the investigation of 4-formylphenyl 4-chloro-3-nitrobenzoate's potential as an anticancer agent, including its mechanism of action and its efficacy in vivo. Additionally, 4-formylphenyl 4-chloro-3-nitrobenzoate's potential as a tool for studying enzyme inhibition and its potential use in the fabrication of organic electronic devices could also be explored in future research.

Synthesis Methods

4-formylphenyl 4-chloro-3-nitrobenzoate can be synthesized through a multi-step process involving the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride, followed by reaction with 4-formylphenyl magnesium bromide. The resulting product is then purified through recrystallization.

Scientific Research Applications

4-formylphenyl 4-chloro-3-nitrobenzoate has been studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, 4-formylphenyl 4-chloro-3-nitrobenzoate has been used as a building block for the synthesis of various compounds, including biologically active molecules. In material science, 4-formylphenyl 4-chloro-3-nitrobenzoate has been investigated for its potential use in the fabrication of organic electronic devices. In medicinal chemistry, 4-formylphenyl 4-chloro-3-nitrobenzoate has been studied for its potential as an anticancer agent and as a tool for studying enzyme inhibition.

properties

IUPAC Name

(4-formylphenyl) 4-chloro-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO5/c15-12-6-3-10(7-13(12)16(19)20)14(18)21-11-4-1-9(8-17)2-5-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYALHZQKDNTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.